
31-Hydroxyhentriacontanoic acid
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Overview
Description
31-Hydroxyhentriacontanoic acid is a hydroxylated derivative of hentriacontanoic acid, a saturated very-long-chain fatty acid (VLCFA) with a 31-carbon backbone. Its molecular formula is C₃₁H₆₂O₃, distinguishing it from the parent compound, hentriacontanoic acid (C₃₁H₆₂O₂), by the addition of a hydroxyl (-OH) group . The exact mass of this compound is 482.47 g/mol, compared to 466.48 g/mol for the non-hydroxylated form, reflecting the inclusion of an oxygen atom and a hydrogen atom in its structure .
This compound belongs to the hydroxy fatty acid family, which plays roles in biological systems, such as membrane lipid modification, signaling, and cuticular wax formation in plants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 31-hydroxyhentriacontanoic acid typically involves the oxidation of hentriacontanoic acid. The hydroxylation process can be achieved using various oxidizing agents under controlled conditions. For instance, the use of potassium permanganate (KMnO4) in an alkaline medium can introduce the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve the extraction of hentriacontanoic acid from natural sources such as peat wax and montan wax, followed by chemical modification to introduce the hydroxyl group. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 31-Hydroxyhentriacontanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: 31-Ketohentriacontanoic acid.
Reduction: 31-Hydroxyhentriacontanol.
Substitution: 31-Hydroxyhentriacontanoate esters.
Scientific Research Applications
31-Hydroxyhentriacontanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and membrane structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations
Mechanism of Action
The mechanism of action of 31-hydroxyhentriacontanoic acid involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to participate in hydrogen bonding, influencing membrane fluidity and permeability. Additionally, it can act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below contrasts 31-hydroxyhentriacontanoic acid with structurally related compounds:
Compound Name | Molecular Formula | Exact Mass (g/mol) | Functional Groups | Key Structural Features |
---|---|---|---|---|
Hentriacontanoic acid | C₃₁H₆₂O₂ | 466.48 | Carboxylic acid | 31-carbon saturated chain |
This compound | C₃₁H₆₂O₃ | 482.47 | Carboxylic acid, hydroxyl | 31-carbon chain with mid-/terminal -OH |
Hexa-2,4-dienoic acid | C₆H₈O₂ | 112.05 | Carboxylic acid, conjugated diene | Short-chain unsaturated acid |
Salicylic acid | C₇H₆O₃ | 138.03 | Carboxylic acid, phenolic -OH | Aromatic ring with ortho -OH group |
Key Observations:
Chain Length and Saturation: this compound and hentriacontanoic acid are saturated VLCFAs, unlike hexa-2,4-dienoic acid (short, unsaturated) or salicylic acid (aromatic). Hexa-2,4-dienoic acid’s conjugated double bonds make it reactive in polymerization or oxidation, unlike the inert saturated chain of this compound .
Functional Groups: The hydroxyl group in this compound distinguishes it from its parent acid, enabling esterification or hydrogen bonding. This contrasts with salicylic acid, where the -OH group participates in resonance with the aromatic ring, enhancing acidity (pKa ~2.9 vs. ~5 for aliphatic -OH) .
Biological Roles: VLCFAs like hentriacontanoic acid are critical in plant cuticles and animal wax esters. Hydroxylation may enhance membrane flexibility or serve as a biosynthetic intermediate for complex lipids . Salicylic acid and hexa-2,4-dienoic acid have distinct roles: the former is a phytohormone, while the latter is a microbial metabolite or preservative .
Physicochemical Properties
- Melting Point: The hydroxyl group in this compound likely raises its melting point compared to hentriacontanoic acid due to intermolecular hydrogen bonding. However, both remain solids at room temperature owing to their long chains.
- Solubility : The compound is sparingly soluble in water but miscible in organic solvents (e.g., chloroform), similar to other VLCFAs. Salicylic acid, with its smaller size and aromatic system, exhibits higher water solubility .
Metabolic and Industrial Relevance
- Biosynthesis: Hydroxylation of hentriacontanoic acid may occur via cytochrome P450 enzymes, analogous to omega-hydroxylation in cutin synthesis .
Properties
CAS No. |
122166-15-8 |
---|---|
Molecular Formula |
C31H62O3 |
Molecular Weight |
482.8 g/mol |
IUPAC Name |
31-hydroxyhentriacontanoic acid |
InChI |
InChI=1S/C31H62O3/c32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)34/h32H,1-30H2,(H,33,34) |
InChI Key |
BSCSQRJIOHAREW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCCCCCCCO)CCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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